N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide
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Overview
Description
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as an allosteric activator of human glucokinase, which plays a crucial role in glucose metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide typically involves multiple steps, starting with the preparation of the benzimidazole core. This is often achieved by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent under mild conditions
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to ensure high yield and purity, often requiring optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the benzimidazole core.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the phenyl and benzimidazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium metabisulphite, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can lead to the formation of benzimidazolone derivatives, while substitution reactions can yield a variety of substituted benzimidazole compounds.
Scientific Research Applications
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. As an allosteric activator of human glucokinase, the compound binds to the allosteric site of the enzyme, enhancing its catalytic activity. This interaction is facilitated by hydrogen bonding and hydrophobic interactions with key residues in the enzyme’s allosteric site .
Comparison with Similar Compounds
Similar Compounds
N-benzimidazol-2yl benzamide analogues: These compounds share a similar benzimidazole core and have been studied for their potential as glucokinase activators.
Benzoxazol-2-ylamino derivatives: These compounds have a similar structure but with a benzoxazole ring instead of benzimidazole.
Uniqueness
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as an allosteric activator of human glucokinase sets it apart from other similar compounds, making it a valuable candidate for therapeutic applications .
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O3S/c1-31(22-10-3-2-4-11-22)35(33,34)23-16-14-19(15-17-23)27(32)28-21-9-7-8-20(18-21)26-29-24-12-5-6-13-25(24)30-26/h5-9,12-18,22H,2-4,10-11H2,1H3,(H,28,32)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPCHJONGATACO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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